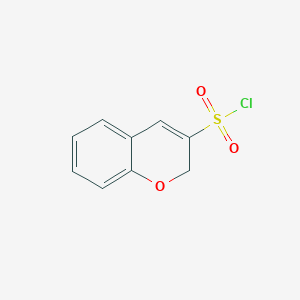

2H-chromene-3-sulfonyl chloride

Description

Structure

3D Structure

Properties

IUPAC Name |

2H-chromene-3-sulfonyl chloride | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H7ClO3S/c10-14(11,12)8-5-7-3-1-2-4-9(7)13-6-8/h1-5H,6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XGCKSIZJWKXGMW-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(=CC2=CC=CC=C2O1)S(=O)(=O)Cl | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H7ClO3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.67 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 2h Chromene 3 Sulfonyl Chloride

Classical Synthesis Approaches

Classical syntheses typically rely on the functionalization of pre-existing chromene or coumarin (B35378) structures. These methods, while foundational, may involve harsh reagents and multiple transformations to achieve the target molecule.

The direct chlorosulfonation of an aromatic or heterocyclic ring is a fundamental method for introducing a sulfonyl chloride group. This electrophilic substitution reaction, typically employing chlorosulfonic acid, could theoretically be applied to a 2H-chromene precursor. However, the reactivity of the 2H-chromene system, particularly the electron-rich double bond, presents challenges such as potential side reactions, including polymerization or addition reactions. The successful synthesis of sulfonyl chlorides from various thiols and disulfides using oxidants like chlorine gas highlights the general procedures for forming the -SO2Cl group, which could be adapted to a suitable chromene intermediate. researchgate.net

A more controlled and widely documented approach begins with the readily available 4-hydroxy-chromen-2-one (4-hydroxycoumarin) scaffold. Coumarins and their isomers, chromones, are key starting materials for a variety of heterocyclic transformations. mdpi.comresearchgate.netsemanticscholar.org The transformation into 2H-chromene-3-sulfonyl chloride is not a single-step process but involves a sequence of reactions. A plausible pathway involves the activation of the coumarin system, for instance, by converting the 4-hydroxy-2-oxo functionality into a more reactive intermediate like a 2,4-dichloro-2H-chromene derivative. This activated intermediate would then be susceptible to sulfonation at the C3 position, followed by conversion to the sulfonyl chloride. The transformation of chromone (B188151) derivatives into coumarins through reactions with various nucleophiles demonstrates the chemical versatility of these scaffolds, which can be exploited for complex functionalization. semanticscholar.org

Phosphorus oxychloride (POCl3) is a powerful and versatile reagent in organic synthesis, frequently employed for chlorination, dehydration, and cyclization reactions, such as the Vilsmeier-Haack reaction. researchgate.net In the context of synthesizing this compound from a 4-hydroxycoumarin (B602359) precursor, POCl3 plays a crucial role as a chlorinating agent. google.comresearchgate.netnih.gov It can convert the enolic hydroxyl group at C4 and the carbonyl group at C2 of the coumarin ring into chloro substituents. This reaction transforms the lactone into a highly reactive chlorinated chromene intermediate. This intermediate is then primed for a subsequent electrophilic attack by a sulfonating agent at the electron-rich C3 position to ultimately yield the desired sulfonyl chloride derivative.

Modern and Green Synthesis Strategies

Recent advances in organic synthesis have led to more efficient, atom-economical, and environmentally benign methods for constructing complex molecules. These strategies often involve sophisticated catalytic systems and one-pot multicomponent reactions.

Modern synthetic chemistry offers a plethora of catalyst-mediated reactions for the construction of the 2H-chromene ring system. rsc.orgmsu.edu These methods provide access to a wide array of substituted chromenes with high efficiency and selectivity. For instance, gold-catalyzed and cobalt-catalyzed cyclization reactions of aryl propargyl ethers or reactions of salicyl-N-tosylhydrazones with alkynes have been developed. msu.edu Another approach involves the reaction of salicylaldehydes with potassium vinyltrifluoroborates in the presence of a secondary amine catalyst to produce 2-substituted 2H-chromene derivatives in high yields. nih.govnih.gov

A particularly relevant strategy is the base-mediated annulation of ortho-hydroxychalcones and 2-bromoallyl sulfones, which directly incorporates a sulfonyl group into the chromene scaffold, yielding 3-sulfonyl-4H-chromenes. beilstein-journals.org While this produces a 4H-chromene isomer, it demonstrates a modern approach to directly install the key sulfonyl functional group during the ring-forming step.

Multicomponent reactions (MCRs), where three or more reactants combine in a single operation to form a product containing portions of all starting materials, represent a highly efficient approach in modern synthesis. nih.govsemanticscholar.orgdiva-portal.org A notable example is the one-pot, sequential three-component reaction between a salicylaldehyde (B1680747), an indole, and 2-bromoprop-2-ene-1-sulfonyl fluoride (B91410) (BPESF). acs.org This method leads to the formation of 4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluorides, which are close analogs of the target sulfonyl chloride. The reaction proceeds with high atom economy and allows for the rapid assembly of a complex molecular architecture. The versatility of this MCR is demonstrated by the range of substituted salicylaldehydes and indoles that can be employed, providing access to a library of diverse chromene sulfonyl derivatives.

The table below summarizes the results from a study on the multicomponent synthesis of various 4-(1H-indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride derivatives, showcasing the scope of the reaction. acs.org

| Entry | Salicylaldehyde Substituent | Product | Yield (%) |

|---|---|---|---|

| 1 | Unsubstituted | 4-(1H-Indol-3-yl)-2-methyl-4H-chromene-3-sulfonyl fluoride | 82 |

| 2 | 6-Trifluoromethyl | 4-(1H-Indol-3-yl)-2-methyl-6-(trifluoromethyl)-4H-chromene-3-sulfonyl fluoride | 47 |

| 3 | 6-Methyl | 4-(1H-Indol-3-yl)-2,6-dimethyl-4H-chromene-3-sulfonyl fluoride | 75 |

| 4 | 7-Methyl | 4-(1H-Indol-3-yl)-2,7-dimethyl-4H-chromene-3-sulfonyl fluoride | 66 |

Eco-Friendly Approaches and Sustainable Methodologies in Sulfonyl Chloride Synthesis

The synthesis of sulfonyl chlorides has traditionally relied on methods that often involve harsh reagents and generate significant waste. organic-chemistry.orgnih.gov Modern synthetic chemistry, however, is increasingly shifting towards more sustainable and environmentally benign processes. thieme-connect.com These approaches prioritize the use of safer reagents, milder reaction conditions, and the reduction of hazardous byproducts.

Several innovative and eco-friendly methods have been developed for the general synthesis of sulfonyl chlorides, which can be conceptually applied to the synthesis of this compound. One prominent strategy involves the oxidative chlorosulfonation of S-alkyl isothiourea salts. organic-chemistry.org These salts are readily prepared from inexpensive starting materials like thiourea (B124793) and various alkyl halides. organic-chemistry.org The subsequent conversion to sulfonyl chlorides can be achieved using N-chlorosuccinimide (NCS) or sodium hypochlorite (B82951) (bleach) as the chlorinating agent. organic-chemistry.orgorganic-chemistry.org This approach is advantageous as it avoids the use of toxic chlorine gas and proceeds under mild conditions. organic-chemistry.org Furthermore, the byproduct succinimide (B58015) can be recovered and recycled back into NCS, adding to the sustainability of the process. thieme-connect.comresearchgate.net

Another green approach is the direct oxidative chlorosulfonation of thiols or their derivatives using reagents like sodium chlorite (B76162) (NaClO₂) or bleach. organic-chemistry.org These methods are considered worker-friendly and environmentally responsible, often simplifying purification and affording high yields without the need for chromatography. organic-chemistry.org The conversion of stable sulfonyl hydrazides into sulfonyl chlorides using NCS also represents a mild and efficient alternative to traditional methods that require corrosive reagents. nih.gov

These methodologies highlight a clear trend towards greener synthetic routes in sulfonyl chloride production. While direct, published applications of these specific methods to this compound are not extensively detailed in the provided results, the principles are broadly applicable and represent the future direction for synthesizing this and other complex sulfonyl chlorides.

Table 1: Comparison of Eco-Friendly Sulfonyl Chloride Synthesis Methods

| Method | Starting Material | Reagents | Key Advantages |

|---|---|---|---|

| N-Chlorosuccinimide Chlorosulfonation | S-Alkylisothiourea salts | N-Chlorosuccinimide (NCS) | Mild conditions, avoids chlorine gas, recyclable byproduct. organic-chemistry.orgthieme-connect.com |

| Bleach-Mediated Oxidation | S-Alkyl isothiourea salts | Sodium Hypochlorite (Bleach) | Economical, simple, worker-friendly. organic-chemistry.org |

| NaClO₂-Mediated Oxidation | Thiols, disulfides, etc. | Sodium Chlorite (NaClO₂) | Convenient, safe, applicable to various sulfur substrates. organic-chemistry.org |

Functionalization Strategies for Substituted 2H-Chromene-3-sulfonyl Chlorides

The synthesis of substituted derivatives of this compound requires precise control over the introduction of functional groups onto the chromene core. This can be achieved either by functionalizing the 2H-chromene nucleus before introducing the sulfonyl chloride group or by modifying a pre-existing substituted chromene.

Regioselective Functionalization of the Chromene Nucleus

Regioselectivity, the control of where a chemical reaction occurs on a molecule, is fundamental to creating specifically substituted 2H-chromenes. wikipedia.org The 2H-chromene scaffold is a privileged structure found in many bioactive compounds, making the development of methods for its selective functionalization an active area of research. researchgate.netacs.org

Transition metal-catalyzed reactions are powerful tools for the site-selective C-H functionalization of chromene derivatives. scispace.com These methods allow for the direct introduction of substituents at specific positions on the aromatic ring or the pyran ring, avoiding the need for pre-functionalized starting materials. For instance, palladium and ruthenium catalysts have been used for the direct arylation of arenes via C-H bond cleavage, a strategy that could be applied to the benzene (B151609) portion of the chromene nucleus. scispace.com

Furthermore, the double bond of the 2H-chromene is reactive and can undergo various addition reactions. Copper-catalyzed asymmetric hydroamination, for example, can introduce amino groups at the C4 position with high enantioselectivity. researchgate.net Similarly, nickel-catalyzed coupling reactions can introduce aryl or other groups at the C2 position. organic-chemistry.org The reactivity of the chromene system can also be influenced by catalysts, as seen in lithium selenolate-catalyzed intramolecular cyclizations where the reaction pathway and regioselectivity depend on the substituents present in the starting material. acs.org

These functionalization strategies provide a versatile toolkit for creating a library of substituted 2H-chromenes. By choosing the appropriate starting materials and catalytic system, chemists can direct the installation of functional groups to the desired position on the chromene nucleus before the final sulfonylation step.

Synthesis of Halogenated 2H-Chromene-3-sulfonyl Chlorides

Halogenated organic compounds are crucial in medicinal chemistry and materials science. The synthesis of halogenated 2H-chromene-3-sulfonyl chlorides involves introducing halogen atoms onto the chromene ring. A direct route to such compounds is the chlorination and subsequent sulfonylation of the 2H-chromene core.

A specific example is the synthesis of 5,8-dichloro-2H-chromene-3-sulfonyl chloride . evitachem.com This synthesis is typically achieved in a two-step process:

Chlorination : The 2H-chromene starting material is treated with a chlorinating agent, such as thionyl chloride or phosphorus pentachloride, to introduce chlorine atoms at the C5 and C8 positions of the aromatic ring. evitachem.com

Sulfonylation : The resulting 5,8-dichloro-2H-chromene is then reacted with a sulfonating agent like chlorosulfonic acid to install the sulfonyl chloride group (-SO₂Cl) at the C3 position. evitachem.com

The sulfonyl chloride group itself is highly reactive and serves as a handle for further chemical transformations, such as the synthesis of sulfonamides or sulfonate esters by reacting with amines or alcohols, respectively. wikipedia.org

The general approach for synthesizing other halogenated derivatives would follow a similar logic. The specific halogen (F, Cl, Br, I) and its position on the chromene ring would be determined by the choice of halogenating agent and the directing effects of any pre-existing substituents on the starting salicylaldehyde or phenol (B47542) used in the initial chromene synthesis.

Table 2: Synthesis of a Halogenated this compound Derivative

| Target Compound | Synthetic Steps | Reagents |

|---|---|---|

| 5,8-dichloro-2H-chromene-3-sulfonyl chloride | 1. Dichlorination | Thionyl chloride or Phosphorus pentachloride |

Reactivity and Transformation Pathways of 2h Chromene 3 Sulfonyl Chloride

Nucleophilic Substitution Reactions at the Sulfonyl Chloride Moiety

The sulfonyl chloride group (-SO₂Cl) is a highly reactive electrophile, readily undergoing nucleophilic substitution at the sulfur atom. This reactivity is the basis for the synthesis of a wide array of sulfonyl derivatives. The general mechanism involves the attack of a nucleophile on the electron-deficient sulfur atom, followed by the displacement of the chloride ion, which is an excellent leaving group. acs.orgrsc.org

One of the most common transformations of sulfonyl chlorides is their reaction with primary or secondary amines to form sulfonamides. msu.edunih.gov This reaction is typically carried out in the presence of a base, such as pyridine (B92270) or triethylamine, to neutralize the hydrochloric acid byproduct. studentdoctor.net The reaction of 2H-chromene-3-sulfonyl chloride with an amine (R¹R²NH) proceeds via nucleophilic attack of the amine's lone pair of electrons on the sulfonyl sulfur, leading to the formation of a stable N-sulfonylated chromene derivative.

The general scheme for sulfonamide formation is as follows: 2H-chromene-3-SO₂Cl + R¹R²NH → 2H-chromene-3-SO₂NR¹R² + HCl

Hydrolysis of the sulfonyl chloride moiety, through reaction with water, yields the corresponding sulfonic acid. This reaction can occur under neutral conditions but is often accelerated by the presence of a base. youtube.com

The formation of sulfonamides extends to reactions with amino groups that are part of a heterocyclic ring system. Nucleophiles such as piperidine (B6355638), morpholine, and other amino-substituted heterocycles react readily with this compound. google.com These reactions follow the same fundamental nucleophilic substitution mechanism, yielding chromene-sulfonamides linked to a heterocyclic scaffold. For instance, a study on a related complex coumarin (B35378) sulfonyl chloride demonstrated its successful reaction with aniline (B41778) derivatives. libretexts.org

Table 1: Examples of Nucleophilic Substitution with Amines

| Nucleophile | Product Type | General Reaction Conditions |

| Primary/Secondary Amines | Sulfonamide | Aprotic solvent, base (e.g., pyridine) |

| Aniline Derivatives | N-Aryl Sulfonamide | Aprotic solvent, base |

| Piperidine | Piperidinyl-sulfonamide | Aprotic solvent, base |

| Morpholine | Morpholinyl-sulfonamide | Aprotic solvent, base |

Sulfonate esters are synthesized by the reaction of sulfonyl chlorides with alcohols or phenols. core.ac.uk This process, often called sulfonylation, typically requires a base like pyridine, which not only catalyzes the reaction but also scavenges the HCl produced. acs.org The reaction of this compound with an alcohol (R-OH) produces the corresponding 2H-chromene-3-sulfonate ester (2H-chromene-3-SO₃R). This transformation is significant as it converts the poor leaving group (-OH) of an alcohol into a very good leaving group (a sulfonate), which is useful in subsequent substitution or elimination reactions. jackwestin.com The formation of the sulfonate ester proceeds with retention of configuration at the alcohol's stereocenter, as the C-O bond of the alcohol is not broken during the reaction. acs.org

Beyond esters, the sulfonyl chloride can react with other nucleophiles. For example, reaction with sulfonyl hydrazides can be used to generate other sulfonyl derivatives. rsc.org

Table 2: Formation of Sulfonate Esters

| Nucleophile | Product Type | Reagent/Conditions | Key Feature |

| Alcohol (R-OH) | Sulfonate Ester (R-OSO₂-Chromene) | Pyridine | Converts alcohol to good leaving group |

| Phenol (B47542) (Ar-OH) | Aryl Sulfonate Ester (Ar-OSO₂-Chromene) | Pyridine | Activates phenolic hydroxyl group |

Reactions Involving the Chromene Ring System

The chromene ring itself possesses sites of reactivity, namely the benzo moiety, which can undergo electrophilic aromatic substitution, and the methylene (B1212753) group (C2) of the pyran ring.

Electrophilic aromatic substitution (SₑAr) involves the replacement of a hydrogen atom on the aromatic ring with an electrophile. wikipedia.orgmasterorganicchemistry.com The regiochemical outcome of such reactions on the this compound is determined by the combined directing effects of the substituents on the benzo portion of the ring.

The key substituents are:

The Alkoxy Group (-O-) : The oxygen atom of the pyran ring acts as an activating, ortho, para-directing group due to its ability to donate electron density to the aromatic ring via resonance. libretexts.org

The Sulfonyl Chloride Group (-SO₂Cl) : This is a strongly deactivating, meta-directing group due to the powerful electron-withdrawing inductive and resonance effects of the sulfonyl moiety. libretexts.org

The outcome of an SₑAr reaction (such as nitration, halogenation, or Friedel-Crafts acylation/alkylation) will depend on the competition between these two opposing effects. youtube.comwikipedia.org Typically, strong activating groups dominate over deactivating groups. Therefore, electrophilic attack is most likely to occur at the positions ortho and para to the activating ether oxygen (C-8 and C-6), with the C-6 position often being favored. However, the strong deactivating nature of the sulfonyl group will render the entire ring system significantly less reactive than unsubstituted 2H-chromene, requiring harsher reaction conditions. Studies on the synthesis of halogenated and nitrated 2H-chromenes confirm that substitution on the aromatic ring is a viable pathway. researchgate.netnih.gov

The methylene group at the C2 position, being adjacent to the ring oxygen, is an active site for various transformations. This position is analogous to the alpha-carbon of an ether.

One notable reaction is the oxidative cross-dehydrogenative coupling (CDC). For example, 2H-chromenes can undergo copper-catalyzed C-H alkynylation at the C2 position. nih.gov This reaction is believed to proceed through the formation of an α,β-unsaturated oxocarbenium ion intermediate after oxidation, which is then attacked by a nucleophile (the terminal alkyne). nih.gov

Furthermore, the C2 position can be functionalized through the use of radical-mediated approaches. nih.gov Other methods involve the conversion of the 2H-chromene into an acetal (B89532) at the C2 position, which can then be substituted by various carbon-centered nucleophiles in the presence of a Lewis acid or transition metal catalyst. msu.eduorganic-chemistry.org These reactions highlight the ability to introduce diverse substituents directly at the 2H-position, further expanding the synthetic utility of the chromene scaffold.

Cascade and Tandem Reactions Utilizing this compound as a Key Intermediate

Cascade and tandem reactions, which involve a sequence of intramolecular or intermolecular transformations where the subsequent reaction is a consequence of the functionality generated in the previous step, offer a highly efficient approach to increase molecular complexity from simple precursors. The unique structural features of This compound make it a theoretically interesting candidate as a key intermediate in such reaction sequences.

Despite its potential, there is currently no specific research documented in the scientific literature that describes the use of This compound as a key intermediate in cascade or tandem reactions. The development of such reactions would be a novel area of investigation.

Related studies on different sulfonyl-containing chromenes have shown the feasibility of tandem processes. For example, a tandem Knoevenagel condensation/oxa-Michael addition protocol has been successfully employed to synthesize 3-sulfonyl-2-sulfonylmethyl-2H-chromenes from salicylaldehydes and 1,3-bisarylsulfonylpropenes. mdpi.comresearchgate.net This highlights the potential for developing complex reaction pathways involving the chromene skeleton, although it does not directly involve the title compound.

Data on Cascade and Tandem Reactions of this compound:

| Reaction Type | Initiating Step | Key Intermediate | Final Product(s) | Research Findings |

| Cascade | Data not available | Data not available | Data not available | No published studies specifically utilizing this compound in cascade reactions were found. |

| Tandem | Data not available | Data not available | Data not available | No published studies specifically utilizing this compound in tandem reactions were found. |

Advanced Applications in Organic Synthesis Enabled by 2h Chromene 3 Sulfonyl Chloride

Construction of Complex Heterocyclic Systems

The unique electronic and structural features of 2H-chromene-3-sulfonyl chloride make it an excellent substrate for constructing intricate molecular architectures. The presence of both a reactive dienophile (the electron-deficient double bond) and a highly electrophilic sulfonyl chloride group allows for sequential or tandem reactions to build fused and multicyclic heterocyclic systems.

This compound is primed to participate in cycloaddition reactions as a dienophile due to the electron-withdrawing nature of the adjacent sulfonyl chloride group. This reactivity can be harnessed to synthesize novel fused chromene derivatives. In a manner analogous to formal [3+3] cycloadditions used to form 2H-chromenes nih.gov, this compound can undergo [4+2] cycloadditions (Diels-Alder reactions) with various dienes. This reaction would lead to the formation of polycyclic systems where a new six-membered ring is fused to the chromene core, with the sulfonyl chloride group positioned for subsequent derivatization.

The reaction would typically proceed by heating the this compound with a suitable diene, leading to a tricyclic adduct. The regioselectivity and stereoselectivity of the cycloaddition would be influenced by the nature of the substituents on the diene. This methodology provides a direct route to complex scaffolds that are not easily accessible through other means.

Table 1: Hypothetical Diels-Alder Reactions with this compound

| Diene | Predicted Fused Product Structure | Resulting Scaffold |

| 1,3-Butadiene | Tetracyclic chromene-cyclohexene | |

| Cyclopentadiene | Fused norbornene-chromene system | |

| Danishefsky's diene | Functionalized tetracyclic system | |

| Anthracene | Polyaromatic fused chromene system |

The synthesis of complex molecules often relies on building blocks that can undergo multiple, distinct chemical transformations. This compound serves as an excellent precursor for multicyclic frameworks containing the valuable sulfonyl group. The sulfonyl chloride moiety is not merely a passive functional group; it is a key reactive site for introducing further molecular diversity. magtech.com.cnmdpi.com

Following an initial reaction, such as a cycloaddition to form a fused system, the intact sulfonyl chloride group can be readily converted into a variety of other functionalities. Reaction with primary or secondary amines yields sulfonamides, a common motif in pharmaceuticals. nih.gov This transformation is robust and can be performed under mild conditions. Alternatively, reaction with alcohols provides sulfonate esters, and reduction can lead to sulfinates or thiols, further expanding the synthetic possibilities.

This step-wise approach, combining cycloaddition with subsequent sulfonamide or sulfonate formation, allows for the systematic construction of complex, three-dimensional molecules from a single, versatile precursor. Such strategies are highly valuable in the synthesis of novel chemical entities for drug discovery and materials science. mdpi.com

Role as a Precursor for Chemical Library Synthesis

The efficient generation of chemical libraries containing diverse and complex molecules is a cornerstone of modern drug discovery. nih.gov this compound is an ideal scaffold for such endeavors due to its combination of a biologically relevant core and a highly reactive functional group amenable to diversification.

Diversity-oriented synthesis (DOS) aims to create collections of structurally diverse small molecules in an efficient manner. nih.gov The 2H-chromene ring is considered a "privileged scaffold" because its derivatives are known to interact with a wide range of biological targets. nih.govmdpi.com this compound is an excellent starting point for a DOS campaign.

The core strategy involves reacting the sulfonyl chloride with a large and varied collection of nucleophiles. Since sulfonyl chlorides react readily with amines, alcohols, and thiols, a vast chemical space can be explored by simply varying the nucleophilic coupling partner. nih.gov This reagent-based diversification strategy allows for the rapid generation of a large library of chromene derivatives from a common intermediate. Each member of the library would share the 2H-chromene-3-sulfonamide (or sulfonate/thioester) core but differ in the "R" group brought in by the nucleophile, thus creating significant structural and functional diversity.

Table 2: Library Generation from this compound

| Nucleophile Type | Reagent Example | Product Class |

| Primary Amine | Aniline (B41778) | N-Aryl-2H-chromene-3-sulfonamide |

| Secondary Amine | Piperidine (B6355638) | N-Piperidinyl-2H-chromene-3-sulfonamide |

| Amino Acid | Glycine methyl ester | Amino acid-conjugated sulfonamide |

| Alcohol | Methanol | Methyl 2H-chromene-3-sulfonate |

| Phenol (B47542) | Phenol | Phenyl 2H-chromene-3-sulfonate |

High-throughput screening (HTS) is a key process in pharmaceutical research for identifying active compounds against a specific biological target. The chemical libraries generated from this compound are well-suited for HTS campaigns. The chromene scaffold itself has been the basis for many biologically active compounds, including anticancer and antimicrobial agents. researchgate.netmdpi.comnih.gov

The library of 2H-chromene-3-sulfonamides and related compounds provides a collection of molecules with a common core but with systematically varied peripheral functionality. This allows for the exploration of structure-activity relationships (SAR) early in the discovery process. If initial hits are found, the synthetic route is already established to quickly generate more analogs for optimization. The modular nature of the synthesis, where the chromene core and the nucleophile can be independently varied, makes this scaffold particularly attractive for generating focused libraries for specific drug targets. nih.gov

Utilization in Solid-Phase Organic Synthesis

Solid-phase organic synthesis (SPOS) is a powerful technique for the production of chemical libraries, as it simplifies the purification process by allowing excess reagents and byproducts to be washed away from the resin-bound product. nih.gov The reactivity of this compound makes it a candidate for integration into solid-phase synthetic routes.

A plausible approach involves the immobilization of the molecule onto a solid support. This can be achieved by reacting this compound with an amine-functionalized resin (e.g., aminomethyl polystyrene). This reaction would covalently link the chromene scaffold to the solid support via a stable sulfonamide bond. Once anchored, the resin-bound chromene could undergo further chemical modifications, for instance, on the aromatic ring or the pyran ring. After the desired transformations are complete, the final product could be cleaved from the resin if a cleavable linker was incorporated in the initial resin design.

Alternatively, a multi-step solid-phase synthesis could be envisioned where a salicylaldehyde (B1680747) is first attached to the resin. nih.gov The 2H-chromene ring could then be constructed on the solid support, followed by chlorosulfonation to generate the resin-bound this compound. This immobilized intermediate could then be reacted with a library of amines in solution. After the reaction, the excess amine is washed away, and the final sulfonamide product is cleaved from the support in high purity. This "catch-and-release" type strategy is highly efficient for library production. diva-portal.org The use of solid-phase techniques offers a streamlined and potentially automatable path to generating diverse chromene-based libraries for biological screening. nih.gov

Development of Resin-Supported this compound Reagents

The advent of solid-phase organic synthesis (SPOS) has revolutionized the construction of compound libraries for high-throughput screening and has streamlined multi-step synthetic sequences by simplifying purification processes. A key strategy within SPOS is the use of polymer-supported reagents, where the reactive species is immobilized on an insoluble polymer backbone. This approach combines the benefits of solution-phase kinetics with the practical advantages of solid-phase work-ups; excess reagents and by-products in the solution phase are simply washed away, leaving the polymer-bound product ready for the next step or for cleavage from the support. mdpi.orgsoton.ac.uk

The development of a resin-supported version of this compound leverages these advantages, creating a versatile tool for the synthesis of 2H-chromene-3-sulfonamide derivatives. The choice of polymer support is critical and is based on factors such as swelling properties in various solvents, mechanical stability, and the loading capacity of the reactive moiety. Polystyrene-based resins, such as the classic Merrifield resin, and polyethylene (B3416737) glycol (PEG)-grafted polystyrene resins (e.g., TentaGel) are common choices. soton.ac.uksci-hub.se

Below is a table detailing common resin types suitable for such applications:

Table 1: Common Polymer Resins for Solid-Phase Synthesis

| Resin Type | Structure | Typical Loading (mmol/g) | Swelling Characteristics |

|---|---|---|---|

| Merrifield Resin | Polystyrene-divinylbenzene with chloromethyl groups | 0.5 - 2.0 | Swells well in non-polar solvents like DCM, THF, and Toluene |

| Wang Resin | Polystyrene-divinylbenzene with a p-benzyloxybenzyl alcohol linker | 0.5 - 1.5 | Good swelling in a range of polar and non-polar solvents |

While no direct synthesis of resin-supported this compound has been documented in peer-reviewed literature, a plausible synthetic route can be proposed based on established solid-phase and solution-phase methodologies. A potential strategy would involve building the chromene scaffold onto a pre-functionalized resin. For instance, starting with a resin bearing a phenolic hydroxyl group (e.g., derived from a Wang resin), a multi-step sequence could be envisioned:

Alkylation: The resin-bound phenol would be alkylated with a suitable three-carbon unit, such as 3-chloro-1-propyne, to form a propargyl ether.

Cyclization: A gold- or silver-catalyzed cycloisomerization of the aryl propargyl ether would form the 2H-chromene ring system attached to the resin.

Sulfonylation: The final introduction of the sulfonyl chloride group at the C3 position would likely proceed via a chlorosulfonylation reaction, potentially using chlorosulfonic acid, though conditions would need to be carefully optimized to be compatible with the resin support.

This hypothetical pathway illustrates how the principles of solid-phase synthesis can be applied to create a novel supported reagent like this compound, paving the way for its use in streamlined synthetic applications.

Applications of Supported Reagents in Sequential Transformations

The true power of polymer-supported reagents is realized in their application in sequential or multi-step transformations. mdpi.org By immobilizing the this compound scaffold, a series of chemical modifications can be performed, with purification at each stage reduced to simple filtration and washing. This methodology is exceptionally well-suited for the generation of chemical libraries, where a common core structure is reacted with a diverse set of building blocks. diva-portal.orgucl.ac.uk

A primary application for resin-supported this compound is in the parallel synthesis of a library of 2H-chromene-3-sulfonamides. The sequence begins with the reaction of the supported sulfonyl chloride with a variety of primary and secondary amines. In this step, the amine is used as the solution-phase reagent, and a large excess can be employed to drive the reaction to completion. After the reaction, the excess amine and any soluble by-products are removed by washing the resin. The resulting resin-bound sulfonamides can then be cleaved from the polymer support to yield the final products in high purity, obviating the need for chromatographic separation. luxembourg-bio.com

The following table outlines a representative sequential transformation for the synthesis of a small sulfonamide library using the proposed resin-supported reagent.

Table 2: Hypothetical Sequential Synthesis of a 2H-Chromene-3-sulfonamide Library

| Step | Reactant (Solution Phase) | Reaction Conditions | Resin-Bound Intermediate/Product |

|---|---|---|---|

| 1 | Resin-Supported this compound | - | Resin with attached sulfonyl chloride |

| 2a | Benzylamine | DCM, Triethylamine, Room Temp, 12h | Resin-Bound N-benzyl-2H-chromene-3-sulfonamide |

| 2b | Morpholine | DCM, Triethylamine, Room Temp, 12h | Resin-Bound 3-(morpholinosulfonyl)-2H-chromene |

| 2c | Aniline | DCM, Triethylamine, Room Temp, 12h | Resin-Bound N-phenyl-2H-chromene-3-sulfonamide |

| 3 | Trifluoroacetic acid (TFA) in DCM | Room Temp, 2h | Cleavage from resin |

| Final Product (a) | N/A | N/A | N-benzyl-2H-chromene-3-sulfonamide |

| Final Product (b) | N/A | N/A | 3-(morpholinosulfonyl)-2H-chromene |

| Final Product (c) | N/A | N/A | N-phenyl-2H-chromene-3-sulfonamide |

This sequential approach enables the rapid and efficient generation of a diverse set of molecules from a single supported reagent, highlighting the synthetic utility that a resin-supported this compound would offer to the field of medicinal and materials chemistry. mdpi.orgresearchgate.net

Design and Rational Modification of 2h Chromene 3 Sulfonyl Chloride Derivatives for Directed Chemical Research

Structure-Activity Relationship (SAR) Studies in the Context of Molecular Design

Structure-Activity Relationship (SAR) studies are fundamental to understanding how the chemical structure of a molecule, such as 2H-chromene-3-sulfonyl chloride, correlates with its biological activity. These studies guide the rational design of more potent and selective derivatives.

The reactivity of the sulfonyl chloride moiety and the molecular recognition capabilities of the entire scaffold are heavily influenced by the nature and position of substituents on the chromene ring. The electronic properties of these substituents—whether they are electron-donating or electron-withdrawing—can alter the electrophilicity of the sulfonyl chloride group, thereby affecting its reaction rates with various nucleophiles, such as amines, to form sulfonamides.

Research has shown that the introduction of different substituents leads to a wide range of biological activities. For instance, studies on coumarin-3-sulfonamides revealed that chloro-substituted compounds at the 6-position of the coumarin (B35378) ring generally exhibit higher radical scavenging potential compared to methyl-substituted analogues. nih.gov This highlights the significant role that halogen substituents can play in modulating antioxidant activity. nih.gov Similarly, the presence of a nitro group, a strong electron-withdrawing group, at the 3-position of the 2H-chromene ring has been a key feature in compounds investigated for antitumoral and antibacterial activities. researchgate.net Mono- and tri-halogenated 3-nitro-2H-chromenes, for example, have demonstrated potent anti-staphylococcal activity. researchgate.net

Furthermore, the placement of substituents can dictate the interaction with biological targets. The addition of bromo and chloro atoms at the C-8 and C-6 positions, respectively, of the this compound structure is a strategy explored in derivative design. smolecule.com The synthesis of coumarin derivatives from starting materials like 6-nitro-2-oxo-2H-coumarin-3-sulfonyl chloride has led to compounds with anti-angiogenic properties, indicating that the nitro group is a critical component for this specific biological function. japsonline.com

Table 1: Impact of Substituents on the Biological Activity of 2H-Chromene Derivatives

| Substituent Group | Position | Resulting Biological Activity | Reference |

|---|---|---|---|

| -Cl | 6 | Higher antioxidant potential | nih.gov |

| -CH₃ | 6 | Lower antioxidant potential | nih.gov |

| -NO₂ | 3 | Antibacterial, Antitumoral | researchgate.net |

| Halogens + -NO₂ | Various | Potent anti-staphylococcal activity | researchgate.net |

| -NO₂ | 6 | Anti-angiogenic | japsonline.com |

The three-dimensional conformation of a molecule is crucial for its interaction with biological macromolecules. Conformational analysis of this compound and its derivatives, performed through computational methods like Density Functional Theory (DFT) and experimental techniques such as single-crystal X-ray diffraction (SC-XRD), provides insight into the molecule's preferred spatial arrangement. acs.org

Strategic Derivatization for Target Identification Studies

The this compound core is a versatile starting point for synthesizing a library of derivatives aimed at identifying and validating biological targets. The reactive sulfonyl chloride group is readily converted into a sulfonamide, a functional group present in numerous approved drugs.

A primary strategy in medicinal chemistry is the design of molecules that can selectively bind to and modulate the activity of enzymes or receptors involved in disease pathways. The this compound scaffold has been successfully utilized to generate potent enzyme inhibitors.

Carbonic Anhydrase Inhibitors: A series of chromene-based sulfonamides have been synthesized and evaluated as inhibitors of human carbonic anhydrase (CA) isoforms. nih.gov Certain derivatives showed significant inhibitory activity against tumor-associated isoforms hCA IX and hCA XII, which are validated anticancer targets. Molecular docking studies have helped to elucidate the binding mode of these inhibitors within the enzyme's active site, confirming their mechanism of action. nih.gov

α-Amylase and α-Glucosidase Inhibitors: In the search for new antidiabetic agents, researchers have synthesized 2-imino and 2-oxo-2H-chromene-6-sulfonamide derivatives starting from 3-formyl-4-hydroxybenzenesulfonyl chloride. rsc.orgrsc.org Several of these compounds displayed potent inhibition of α-amylase and α-glucosidase, key enzymes in carbohydrate digestion and glucose absorption. For instance, the 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide derivative emerged as a highly active α-amylase inhibitor, while the 3-cyano-2-imino-2H-chromene-6-sulfonamide showed strong inhibition of both α-amylase and α-glucosidase. rsc.orgrsc.org These derivatives were also found to interact with Peroxisome Proliferator-Activated Receptor gamma (PPAR-γ), a key regulator of insulin (B600854) sensitivity. rsc.orgrsc.org

Antibacterial Agents: Derivatives such as 4-butylamino-2-oxo-2H-chromene-3-sulfonic acid (2-hydroxy-phenyl)-amide, synthesized from the corresponding sulfonyl chloride, have been evaluated for antibacterial activity against various bacterial strains, including Staphylococcus aureus and E. coli. orientjchem.orgorientjchem.orgresearchgate.net

Table 2: Enzyme Inhibitory Activity of 2H-Chromene-6-Sulfonamide Derivatives

| Compound | Target Enzyme | IC₅₀ (µM) | Reference |

|---|---|---|---|

| Acarbose (Reference) | α-Amylase | 0.43 ± 0.01 | rsc.orgrsc.org |

| 2-oxo-6-sulfamoyl-2H-chromene-3-carboxamide (9) | α-Amylase | 1.08 ± 0.02 | rsc.orgrsc.org |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | α-Amylase | 1.76 ± 0.01 | rsc.orgrsc.org |

| Acarbose (Reference) | α-Glucosidase | 0.604 ± 0.02 µg/mL* | rsc.org |

| 3-cyano-2-imino-2H-chromene-6-sulfonamide (2) | α-Glucosidase | 0.548 ± 0.02 µg/mL* | rsc.org |

*Note: Units for α-Glucosidase are reported as µg/mL in the source.

Beyond direct therapeutic applications, derivatives of this compound can be synthesized as chemical probes to investigate complex biological processes. These probes are designed to interact with specific cellular components, allowing for the study of their function and role in signaling pathways.

For example, derivatives of 6-nitro-2-oxo-2H-coumarin-3-sulfonyl chloride have been developed as non-cytotoxic anti-angiogenic agents. japsonline.com One such compound was found to exhibit anti-migratory activity in hepatocellular carcinoma cells and to down-regulate CD105, a marker associated with angiogenesis. japsonline.com Such a molecule can serve as a probe to dissect the molecular pathways of tumor angiogenesis. Similarly, the reaction of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride with various amino-heterocycles yields complex, fused chemical structures. researchgate.net These novel scaffolds can be used to screen for interactions with a wide array of biological targets, thereby probing new areas of chemical biology and potentially identifying novel drug targets.

Mechanistic Investigations of Reactions Involving 2h Chromene 3 Sulfonyl Chloride

Exploration of Reaction Pathways and Transition States

The reactivity of 2H-chromene-3-sulfonyl chloride is dominated by the electrophilic nature of the sulfur atom in the sulfonyl chloride group. This makes it susceptible to attack by a wide range of nucleophiles. The specific pathway a reaction follows, and the structure of the transition state, are influenced by the nature of the nucleophile, the solvent, and the electronic properties of the 2H-chromene ring.

Nucleophilic substitution at a sulfonyl chloride center can proceed through two primary mechanisms: a concerted SN2-type mechanism or a stepwise addition-elimination (A-E) mechanism. nih.gov

In the SN2-type mechanism , the nucleophile attacks the sulfur atom, and the chloride leaving group departs in a single, concerted step, passing through a single transition state. magtech.com.cnnih.gov This pathway is analogous to the well-known SN2 reaction at a carbon center.

The addition-elimination (A-E) mechanism , on the other hand, involves the formation of a pentacoordinate sulfurane intermediate, often with a trigonal bipyramidal geometry. nih.govnih.govmdpi.com This intermediate then eliminates the leaving group in a second step to form the final product. The formation of this intermediate is a key distinction from the SN2 pathway.

For arenesulfonyl chlorides, extensive studies have been conducted to distinguish between these two pathways. Density functional theory (DFT) calculations on the chloride-chloride exchange reaction in arenesulfonyl chlorides have suggested that the reaction proceeds via a single transition state, consistent with an SN2 mechanism. magtech.com.cnnih.gov In contrast, the analogous fluoride (B91410) exchange reaction is proposed to occur through an addition-elimination mechanism involving a difluorosulfurandioxide intermediate. magtech.com.cnnih.gov

In the case of this compound, the sulfonyl chloride group is attached to a vinyl carbon of the electron-rich 2H-chromene ring. While direct mechanistic studies on this specific compound are limited, we can infer its behavior from related systems. The electronic nature of the 2H-chromene ring, with its oxygen atom capable of donating electron density, would influence the electrophilicity of the sulfonyl sulfur. This could potentially affect the stability of the transition state or any intermediate. It is plausible that, similar to arenesulfonyl chlorides, reactions with many nucleophiles proceed through an SN2-like mechanism. However, the possibility of an A-E pathway, particularly with highly nucleophilic species or under specific solvent conditions, cannot be ruled out.

Cascade reactions, also known as tandem or domino reactions, are highly efficient processes in which multiple bond-forming events occur in a single synthetic operation. While there is no direct literature on cascade reactions initiated by this compound, the synthesis of related sulfonylated 2H-chromenes often involves cascade mechanisms.

For instance, the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes has been achieved through an organocatalytic [4+2] cascade annulation of salicylaldehydes and 1,3-bisarylsulfonylpropenes. This reaction proceeds via a Knoevenagel condensation followed by an oxa-Michael addition cascade. Such studies highlight the utility of the 2H-chromene scaffold in complex molecule synthesis.

Another example involves the metal-free, Brønsted acid-mediated cascade cyclization of 2-propynolphenols with sodium sulfinates to produce 4-sulfonyl 2H-chromenes. nih.gov This reaction is proposed to proceed through the nucleophilic addition of the sodium sulfinate to an allylene carbocation intermediate, followed by a 6-endo-trig cyclization. nih.gov These examples demonstrate the propensity of the chromene system and sulfonyl groups to participate in elegant and efficient cascade transformations.

Kinetic and Thermodynamic Aspects of Transformations

Kinetic studies on the hydrolysis of substituted benzenesulfonyl chlorides have shown that the reaction is first order with respect to the sulfonyl chloride. rsc.org The rates of these reactions are sensitive to the nature of the substituents on the aromatic ring. Electron-withdrawing groups generally accelerate the rate of hydrolysis, while electron-donating groups slow it down. rsc.org This is consistent with a mechanism where the attack of the nucleophile on the electron-deficient sulfur atom is a key step.

For the chloride-chloride exchange reaction in a series of substituted arenesulfonyl chlorides, the reaction was found to be second order, and the rate constants were determined using radio-labeled chloride ions. nih.govmagtech.com.cn A Hammett plot for this reaction with para- and meta-substituted arenesulfonyl chlorides gave a positive ρ-value of +2.02, indicating that the reaction is favored by electron-withdrawing substituents that increase the positive charge on the sulfur atom. nih.govmagtech.com.cn

Table 1: Illustrative Second-Order Rate Constants for the Chloride-Chloride Exchange Reaction in Substituted Arenesulfonyl Chlorides at 25°C Data extracted from studies on arenesulfonyl chlorides to illustrate substituent effects.

| Substituent (X) in X-C₆H₄-SO₂Cl | Rate Constant (k₂₅ × 10⁵ M⁻¹s⁻¹) |

| 4-NMe₂ | 0.11 |

| 4-OMe | 0.40 |

| 4-Me | 0.67 |

| H | 1.33 |

| 4-F | 1.15 |

| 3-CF₃ | 12.3 |

Source: Mikołajczyk et al. (2020) nih.govmagtech.com.cn

Many nucleophilic substitution reactions of sulfonyl chlorides are effectively irreversible due to the formation of a stable chloride salt and a strong S-N or S-O bond. However, in some cases, particularly with weaker nucleophiles or under specific conditions, the reverse reaction can become significant, leading to an equilibrium.

Thermodynamic parameters, such as the change in Gibbs free energy (ΔG), enthalpy (ΔH), and entropy (ΔS), provide insight into the spontaneity and equilibrium position of a reaction. For the solvolysis of a series of benzenesulfonyl chlorides, pseudothermodynamic parameters of activation have been derived, which help in understanding the transition state. researchgate.net For instance, a study on the binding of indolyl aryl sulfones to tubulin revealed that small changes in substituent position could significantly impact the binding thermodynamics, highlighting the sensitivity of these interactions. nih.gov

While no specific equilibrium studies on this compound are available, it is expected that its reactions with strong nucleophiles like amines and alkoxides will proceed to completion.

Role of Catalysis in Enhancing Reaction Efficiency and Selectivity

Catalysis plays a pivotal role in modern organic synthesis by accelerating reaction rates, improving yields, and controlling selectivity. In the context of reactions involving sulfonyl chlorides, catalysis can be employed to enhance the reactivity of either the sulfonyl chloride or the nucleophile.

While specific catalytic systems for reactions at the sulfonyl chloride group of this compound have not been reported, general principles of catalysis in nucleophilic substitution are applicable. Lewis acids could potentially coordinate to the oxygen atoms of the sulfonyl group, further increasing the electrophilicity of the sulfur atom and making it more susceptible to nucleophilic attack.

In the broader context of 2H-chromene synthesis, a variety of catalytic methods have been developed. These include transition metal catalysis (e.g., gold, palladium, cobalt) and organocatalysis for the construction of the 2H-chromene ring system. mdpi.com For example, the synthesis of 3-sulfonyl-2-sulfonylmethyl-2H-chromenes was achieved using piperidine (B6355638) and p-toluenesulfonic acid as organocatalysts. Photocatalysis has also emerged as a powerful tool for the synthesis of sulfonyl chlorides and for reactions involving sulfonyl chlorides, such as hydrosulfonylation of alkenes. nih.govnih.gov These catalytic strategies, while not directly applied to reactions of this compound, demonstrate the vast potential for developing catalytic transformations involving this versatile building block.

Theoretical and Computational Studies on 2h Chromene 3 Sulfonyl Chloride and Its Derivatives

Molecular Modeling and Electronic Structure Calculations

Molecular modeling and electronic structure calculations are fundamental to understanding the behavior of 2H-chromene-3-sulfonyl chloride at a molecular level. These studies provide a detailed picture of the electron distribution and energy landscape of the molecule.

Quantum chemical methods, particularly Density Functional Theory (DFT), are instrumental in elucidating the electronic properties and reactivity of chromene derivatives. rsc.orgresearchgate.net By calculating various molecular descriptors, researchers can predict the most likely sites for nucleophilic and electrophilic attack, understand the stability of the molecule, and rationalize its chemical behavior.

Key aspects investigated include:

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are crucial for predicting reactivity. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its ability to accept electrons. The HOMO-LUMO energy gap is a significant indicator of chemical stability; a larger gap suggests higher stability and lower reactivity. rsc.orgresearchgate.net For related chromene derivatives, FMO analysis has revealed that a smaller energy gap is associated with greater softness and higher reactivity. rsc.org

Molecular Electrostatic Potential (MEP): MEP maps visualize the electrostatic potential on the electron density surface of a molecule. These maps are invaluable for identifying regions that are electron-rich (negative potential, susceptible to electrophilic attack) and electron-poor (positive potential, susceptible to nucleophilic attack). For the this compound, the sulfonyl chloride group, with its strongly electronegative oxygen and chlorine atoms, would be expected to create a significant region of positive potential around the sulfur atom, making it a prime target for nucleophiles. Conversely, the aromatic ring and the oxygen atom within the chromene ring system are likely to be electron-rich regions. researchgate.net

Natural Bond Orbital (NBO) Analysis: NBO analysis provides insights into the bonding and electronic delocalization within the molecule. It can quantify the strength of intramolecular interactions, such as hyperconjugation, which contribute to the molecule's stability. rsc.org

Ab initio calculations and transition state theory can be employed to model reaction mechanisms, calculating activation energies and reaction rate constants for proposed chemical transformations. nih.govresearchgate.net Such studies can clarify the pathways of reactions involving the sulfonyl chloride group, such as its reaction with various nucleophiles.

Table 1: Calculated Global Reactivity Parameters for a Model Chromene Derivative

| Parameter | Value (eV) | Description |

| EHOMO | -6.98 | Energy of the Highest Occupied Molecular Orbital |

| ELUMO | -1.81 | Energy of the Lowest Unoccupied Molecular Orbital |

| Energy Gap (ΔE) | 5.17 | Indicator of chemical reactivity and stability |

| Electronegativity (χ) | 4.40 | Measure of the power of an atom or group to attract electrons |

| Chemical Hardness (η) | 2.59 | Resistance to change in electron distribution |

| Chemical Softness (S) | 0.19 | Reciprocal of hardness, indicates higher reactivity |

| Electrophilicity Index (ω) | 3.74 | Measure of the electrophilic power of a molecule |

Note: Data is hypothetical and for illustrative purposes, based on typical values for related heterocyclic compounds.

The three-dimensional structure of this compound is not rigid. The dihydropyran ring of the 2H-chromene scaffold can adopt various conformations. Computational methods can be used to explore the potential energy surface of the molecule, identifying the most stable conformers and the energy barriers between them.

For the 2H-chromene ring, conformations such as a slight chair or twisted-boat shape are possible. rsc.org The orientation of the sulfonyl chloride group relative to the chromene ring is also critical. Rotation around the C3-S bond will have multiple energy minima, and identifying the lowest energy rotamer is key to understanding the molecule's preferred shape. These conformational preferences can significantly influence the molecule's reactivity and its ability to interact with other molecules, for instance, in a biological context or during crystal packing. Docking studies on related 2H-chromen-2-one derivatives have shown that specific conformations are crucial for binding to biological targets like monoamine oxidase. nih.govepa.gov

In Silico Approaches to Predict Chemical Behavior

Computational chemistry also provides tools to predict spectroscopic properties and assess the feasibility of synthetic routes, offering a bridge between theoretical understanding and practical laboratory work.

Computational methods can predict various spectroscopic data, which can be compared with experimental results to confirm the structure of a synthesized compound.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is commonly used to calculate 1H and 13C NMR chemical shifts. researchgate.net These theoretical predictions can be invaluable for assigning complex spectra and confirming the regiochemistry of substitution on the chromene ring.

Vibrational Spectroscopy (IR and Raman): DFT calculations can predict the vibrational frequencies of a molecule. researchgate.net These calculated frequencies, after appropriate scaling, can be compared with experimental IR and Raman spectra to identify characteristic functional group vibrations, such as the symmetric and asymmetric stretches of the S=O bonds in the sulfonyl chloride group, and the C-O-C stretching of the chromene ether linkage. rsc.orgmdpi.com

UV-Vis Spectroscopy: Time-dependent DFT (TD-DFT) can be used to calculate the electronic absorption spectra of molecules. rsc.orgresearchgate.net This allows for the prediction of λmax values and can help in understanding the electronic transitions responsible for the molecule's absorption of light, often involving π-π* transitions within the aromatic system.

Table 2: Predicted vs. Experimental Vibrational Frequencies for a Sulfonyl Group

| Vibrational Mode | Calculated Wavenumber (cm-1) | Experimental Wavenumber (cm-1) |

| SO2 Asymmetric Stretch | 1385 | 1375-1380 |

| SO2 Symmetric Stretch | 1190 | 1170-1190 |

| S-Cl Stretch | 580 | 560-590 |

Note: Data is representative for aryl sulfonyl chlorides and serves for illustrative purposes.

Theoretical calculations can be used to model and evaluate potential synthetic pathways. By calculating the reaction energies and activation barriers for different synthetic routes, it is possible to predict which reactions are most likely to be successful and under what conditions. researchgate.netresearchgate.net For example, in the synthesis of related 3-sulfonyl-2H-chromenes, computational studies could help optimize reaction conditions for tandem reactions, such as Knoevenagel condensation followed by an oxa-Michael addition. mdpi.com This approach can save significant time and resources in the laboratory by focusing on the most promising synthetic strategies.

Molecular Dynamics Simulations to Understand Interactions

While quantum chemical calculations typically focus on single molecules or small clusters in the gas phase or with implicit solvent models, molecular dynamics (MD) simulations can model the behavior of molecules over time in a more realistic, explicitly solvated environment. MD simulations are particularly useful for understanding how this compound and its derivatives might interact with other molecules, such as solvent molecules, reagents, or biological macromolecules like proteins. researchgate.netnih.gov

For instance, if a derivative of this compound were being investigated as a potential enzyme inhibitor, MD simulations could be used to:

Assess the stability of the ligand-protein complex over time.

Identify key intermolecular interactions (e.g., hydrogen bonds, hydrophobic interactions) that stabilize the binding. researchgate.net

Observe conformational changes in both the ligand and the protein upon binding.

These simulations provide a dynamic picture of molecular interactions that is not accessible through static modeling alone, offering crucial insights for drug design and materials science. nih.govoregonstate.edu

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Protocols for 2H-Chromene-3-sulfonyl Chloride

Current research efforts are actively seeking to enhance the synthesis of this compound and its derivatives. A notable method involves the reaction of 4-hydroxy-2-oxo-2H-chromene-3-sulfonyl chloride with various amino derivatives of heterocyclic compounds in the presence of triethylamine. asianpubs.org Another approach has been the preparation of 4-chloro-2-oxo-2H-chromene-3-sulfonyl chloride from 4-hydroxy-chromene-2-one through a series of reactions. scispace.com Additionally, a procedure for preparing coumarin-3-sulfonamide compounds involves treating 4-hydroxy-6-substituted coumarin (B35378) with chlorosulfonic acid. nih.gov The exploration of microwave-assisted synthesis has also been investigated to shorten reaction times, although this method has sometimes resulted in lower yields. nih.govnih.gov The development of more streamlined and environmentally benign synthetic strategies remains a key area of focus.

Expansion of Reactivity Profiles for Diversified Chemical Space Exploration

The reactivity of the sulfonyl chloride group in this compound makes it a valuable intermediate for creating a wide array of new molecules. Researchers are actively exploring its reactions with various nucleophiles to synthesize novel compound libraries. For instance, its reaction with different heterocyclic amines has led to the formation of new fused heterocyclic systems. asianpubs.orgscispace.comtandfonline.com The interaction with nucleophiles like amino derivatives is a key area of study to understand its reaction mechanisms and expand its synthetic utility. smolecule.com These investigations into its reactivity are crucial for diversifying the chemical space accessible from this versatile starting material.

Integration with Flow Chemistry and Automated Synthesis Platforms

While specific research on the integration of this compound with flow chemistry and automated synthesis platforms is still emerging, the broader field of chromene and coumarin synthesis is moving in this direction. The principles of flow chemistry, offering precise control over reaction parameters and enabling rapid optimization, are well-suited for the synthesis of complex heterocyclic compounds. The development of robust and scalable flow chemistry protocols for the synthesis of this compound and its subsequent derivatization would represent a significant advancement, allowing for the rapid generation of compound libraries for screening and further development.

Applications in Materials Science and Functional Molecule Development

The unique structural and electronic properties of the 2H-chromene core make its derivatives, including those derived from this compound, promising candidates for applications in materials science. The incorporation of these chromene moieties into polymers could lead to materials with novel optical or electronic properties. vulcanchem.com Furthermore, the synthesis of coumarin-based thiosemicarbazones, which can be derived from related chromene precursors, has been explored for their potential in nonlinear optics (NLO). acs.org The investigation of intramolecular charge transfer in these molecules highlights their potential for use in charge-transfer-related phenomena, opening avenues for their application in advanced materials. acs.org

Interdisciplinary Research at the Interface of Organic Chemistry and Chemical Biology

The intersection of organic chemistry and chemical biology presents a fertile ground for the application of this compound and its derivatives. The core chromene structure is a well-known scaffold in medicinal chemistry, with derivatives exhibiting a wide range of biological activities. nih.govtandfonline.com Researchers are using derivatives of this compound as building blocks to synthesize novel compounds with potential biological applications. smolecule.com For example, new coumarin derivatives are being synthesized and evaluated for their potential as antimicrobial and anti-inflammatory agents. nih.gov The ability to generate diverse libraries of chromene-based compounds through the reactivity of the sulfonyl chloride group is a valuable tool for exploring new chemical space in the search for biologically active molecules. This interdisciplinary approach, combining synthetic organic chemistry with biological screening, is crucial for the discovery of new molecular probes and potential therapeutic leads.

Q & A

Q. What are the common synthetic routes for preparing 2H-chromene-3-sulfonyl chloride, and how can competing side reactions be minimized?

- Methodological Answer : The synthesis typically involves sulfonation of chromene derivatives using chlorosulfonic acid or thionyl chloride. For example, 3-formyl-4-hydroxybenzenesulfonyl chloride (a related compound) reacts with activated methylenes and ammonium acetate in a one-pot reaction to form chromene sulfonamides . Competing reactions (e.g., imine formation) can be mitigated by controlling stoichiometry, using aprotic solvents (e.g., THF), and maintaining low temperatures (0–5°C) to favor sulfonamide formation over side products .

Q. How can researchers characterize this compound using spectroscopic and crystallographic methods?

- Methodological Answer :

- Spectroscopy : Use and NMR to identify aromatic protons (δ 6.5–8.5 ppm) and sulfonyl chloride groups (δ 45–55 ppm for ). IR spectroscopy confirms S=O stretches (~1350 cm) .

- Crystallography : Employ SHELX programs (e.g., SHELXL) for single-crystal X-ray diffraction. Refinement parameters like R and wR should be optimized to resolve structural ambiguities, particularly in sulfonyl group geometry .

Q. What safety protocols are critical when handling this compound in the laboratory?

- Methodological Answer :

- Personal Protection : Wear nitrile gloves, chemical-resistant goggles, and a lab coat. Use a fume hood to avoid inhalation of toxic vapors .

- Spill Management : Neutralize spills with sodium bicarbonate and absorb using inert materials (e.g., vermiculite). Dispose as hazardous waste .

- Decomposition Risks : Avoid water contact to prevent hydrolysis to sulfonic acids; store in anhydrous conditions under inert gas .

Advanced Research Questions

Q. How can reaction conditions be optimized for sulfonamide formation using this compound as a reagent?

- Methodological Answer :

- Solvent Selection : Use dichloromethane or THF to enhance nucleophile accessibility while minimizing hydrolysis .

- Catalysis : Add triethylamine (1.2 eq.) to scavenge HCl and accelerate amine coupling. Monitor reaction progress via TLC (silica gel, ethyl acetate/hexane) .

- Temperature Control : Reactions at 0°C improve selectivity for sulfonamide over sulfonate ester formation .

Q. How should researchers resolve contradictions in reported reaction yields for sulfonyl chloride derivatives?

- Methodological Answer :

- Purity Analysis : Verify starting material purity via HPLC or GC-MS. Impurities in the sulfonyl chloride (e.g., hydrolyzed sulfonic acid) can skew yields .

- Reproducibility Checks : Standardize moisture levels (use molecular sieves) and oxygen exclusion (argon/vacuum lines) to replicate literature conditions .

- Statistical Validation : Perform triplicate experiments with error margins to identify systematic vs. random discrepancies .

Q. What computational approaches are suitable for modeling the reactivity of this compound in drug design?

- Methodological Answer :

- DFT Calculations : Use Gaussian or ORCA to calculate electrophilicity indices (e.g., Parr functions) at the sulfonyl chloride group to predict nucleophilic attack sites .

- Docking Studies : Model interactions with biological targets (e.g., α-amylase for antidiabetic applications) using AutoDock Vina, focusing on sulfonamide hydrogen bonding .

Q. How does the stability of this compound vary under different pH and temperature conditions?

- Methodological Answer :

- Hydrolysis Kinetics : Conduct accelerated stability studies (pH 1–14, 25–60°C). Monitor degradation via UV-Vis at λ = 260 nm (sulfonic acid formation) .

- Arrhenius Modeling : Calculate activation energy () for hydrolysis to predict shelf life. Store at pH 4–6 (buffered) and –20°C for long-term stability .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.